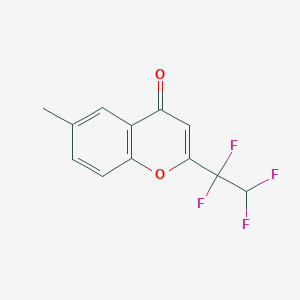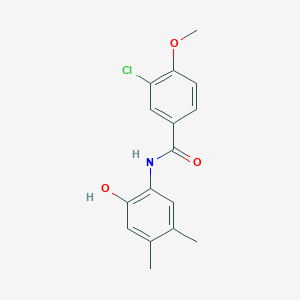
5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is a useful research compound. Its molecular formula is C22H16ClN3OS and its molecular weight is 405.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is 405.0702610 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Thiazolidinedione derivatives exhibit significant antimicrobial and antifungal activities. Stana et al. (2014) synthesized derivatives displaying inhibitory activities against Gram-positive bacteria like Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes, and antifungal activity against Candida albicans. These compounds showed better or comparable inhibitory activities to the reference drug, indicating their potential as antimicrobial agents (Stana et al., 2014).
Non-linear Optical (NLO) Properties
Fatma et al. (2018) investigated the synthesis of thiazolidine-2,4-dione derivatives for their NLO properties. The study found that the synthesized derivatives exhibit high values of first static hyperpolarizability, indicating their suitability as NLO material. This suggests their potential applications in the development of optical and photonic devices (Fatma et al., 2018).
Anti-inflammatory Applications
Barros et al. (2010) synthesized thiazolidinedione derivatives as PPARgamma ligands, demonstrating considerable anti-inflammatory activities. These compounds showed biological efficacy comparable to rosiglitazone, a potent agonist of PPARgamma, used as a reference drug. Docking studies indicated specific interactions with key residues in the PPARgamma structure, affirming their potential as anti-inflammatory agents (Barros et al., 2010).
Mécanisme D'action
Orientations Futures
The study of such complex organic molecules can lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new biological activities. Future research could involve synthesizing this compound, studying its reactivity, determining its physical and chemical properties, and testing its biological activity .
Propriétés
IUPAC Name |
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-3-phenyl-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-19-14-8-7-9-16(19)15-20-21(27)26(18-12-5-2-6-13-18)22(28-20)25-24-17-10-3-1-4-11-17/h1-15,24H/b20-15-,25-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSCHVKWEFZIDF-YWNZOVFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2N(C(=O)C(=CC3=CC=CC=C3Cl)S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/N(C(=O)/C(=C/C3=CC=CC=C3Cl)/S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5518751.png)

![2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B5518766.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5518779.png)
![6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5518780.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5518790.png)
![2-[(6-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5518797.png)
![(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5518805.png)

![N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5518836.png)
![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)
![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5518864.png)
